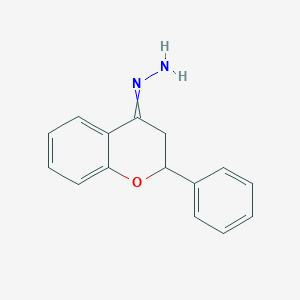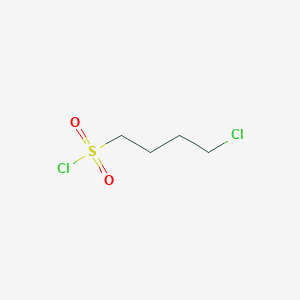
4-Chloro-1-butylsulfonyl chloride
Descripción general
Descripción
4-Chloro-1-butylsulfonyl chloride is a chemical compound that is likely to be used as a reagent in various organic synthesis reactions. While the provided papers do not directly discuss 4-Chloro-1-butylsulfonyl chloride, they do provide insights into related sulfonyl chlorides and their reactivity in different chemical contexts.
Synthesis Analysis
The synthesis of sulfonyl chlorides can be achieved through different methods. For instance, the Friedel-Crafts sulfonylation reaction is a method that can be used to synthesize diaryl sulfones, which are related to sulfonyl chlorides . This reaction can be carried out in ionic liquids, which can act as both the reaction medium and the Lewis acid catalyst, leading to high yields under ambient conditions . Although 4-Chloro-1-butylsulfonyl chloride is not specifically mentioned, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides can be complex, as demonstrated by the X-ray analysis of endo-6,syn-7-Dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane . This compound, while not the same as 4-Chloro-1-butylsulfonyl chloride, shows the potential intricacies in the molecular geometry of sulfonyl chlorides. The orientation of the sulfonyl group and the position of chlorine atoms can significantly influence the reactivity and properties of these molecules .
Chemical Reactions Analysis
Sulfonyl chlorides are versatile reagents in organic synthesis. They can undergo addition reactions, such as the addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene, which is highly regioselective . The reactivity of sulfonyl chlorides with nucleophiles is also noteworthy, as seen in the synthesis of hydroxyalkanesulfonyl chlorides from the chlorination of hydroxyalkanesulfinate salts . These reactions highlight the potential chemical transformations that 4-Chloro-1-butylsulfonyl chloride could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides can vary depending on their structure. For example, the stability of the products formed from the addition of alkylsulphenyl chlorides can be an issue, as they may evolve hydrogen chloride on standing . The rate of cyclization reactions and the interaction with nucleophiles are also important properties that can be studied using NMR spectroscopy and other analytical techniques . These properties are essential for understanding how 4-Chloro-1-butylsulfonyl chloride might behave under different conditions.
Aplicaciones Científicas De Investigación
Application
4-Chloro-1-butylsulfonyl chloride is used in the analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) .
Method of Application
A sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed for the identification of 4-chloro-1-butanol in APIs . In this method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision .
Results
Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R2 value of 0.9999 . The detection limit (DL) and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively . The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol .
Atmospheric Chemistry
Application
4-Chloro-1-butene, a representative example of chloroalkenes, is investigated for its reactions with O3, OH, NO3, and Cl .
Method of Application
The reactions are investigated in a 100-L Teflon reaction chamber equipped with gas chromatography-flame ionization .
Results
The results of this study were not available in the source .
Safety And Hazards
4-Chloro-1-butylsulfonyl chloride is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
4-chlorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCNYYRPIFOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167560 | |
| Record name | 4-Chlorobutane-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-butylsulfonyl chloride | |
CAS RN |
1633-84-7 | |
| Record name | 4-Chloro-1-butanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobutane-1-sulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobutane-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


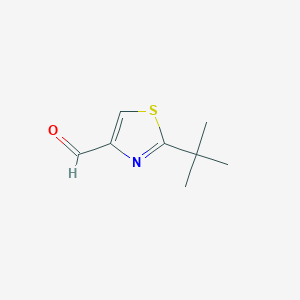
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
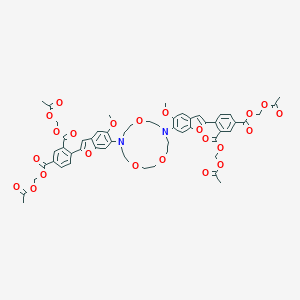
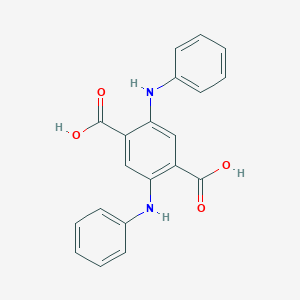

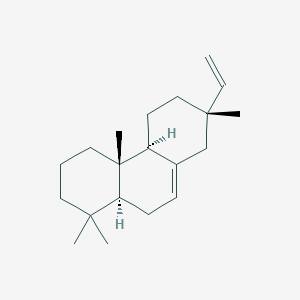

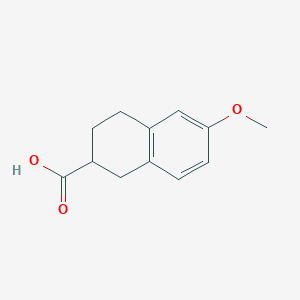
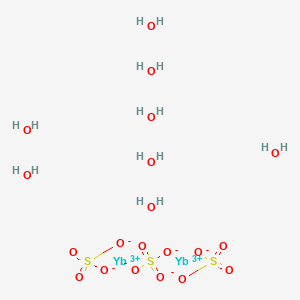
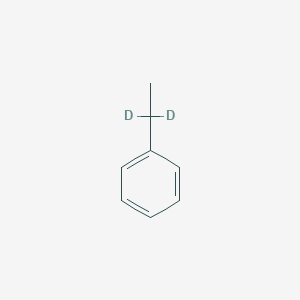
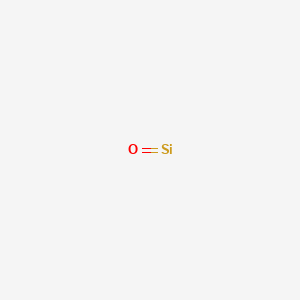
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

